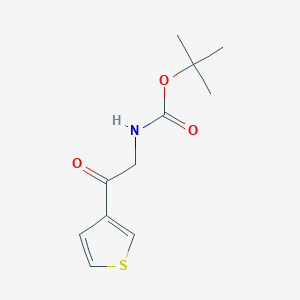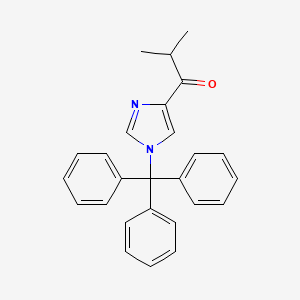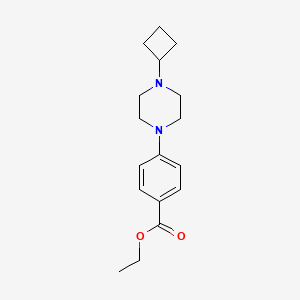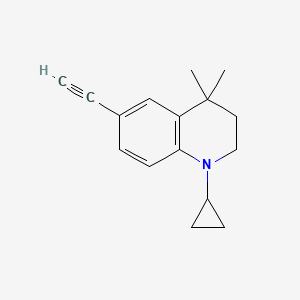
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline
Descripción general
Descripción
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and two methyl groups attached to the tetrahydroquinoline core
Métodos De Preparación
The synthesis of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with ethynyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be compared with other similar compounds, such as:
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group, which may affect its stability and interaction with molecular targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C16H19N/c1-4-12-5-8-15-14(11-12)16(2,3)9-10-17(15)13-6-7-13/h1,5,8,11,13H,6-7,9-10H2,2-3H3 |
Clave InChI |
CYADGSZOXJQFMO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C2=C1C=C(C=C2)C#C)C3CC3)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
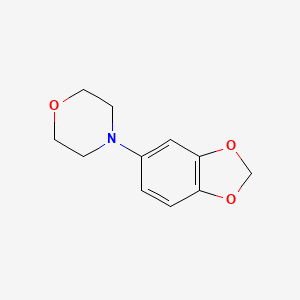
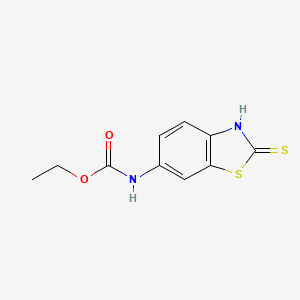
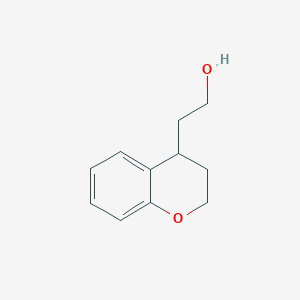
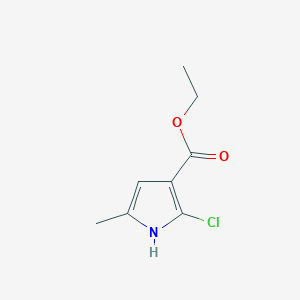
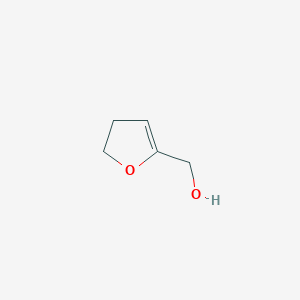
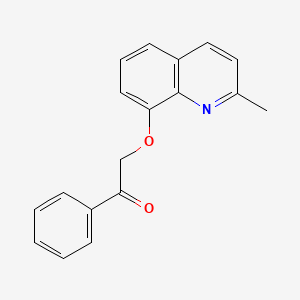
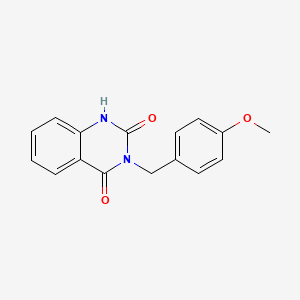
![1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B8570666.png)
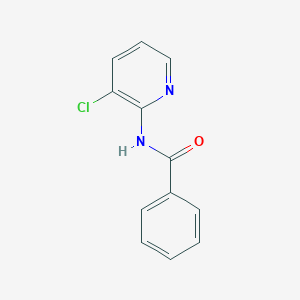
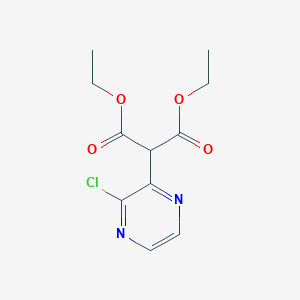
![5-tert-Butyl-3-(2-chloro-benzyl)-7-morpholin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8570680.png)
